Product packaging for 2-(furan-2-yl)-1H-imidazole(Cat. No.:CAS No. 89795-49-3)

2-(furan-2-yl)-1H-imidazole

Cat. No.: B1331010
CAS No.: 89795-49-3
M. Wt: 134.14 g/mol
InChI Key: UJZPJVGOWHZIKX-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-1H-imidazole is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B1331010 2-(furan-2-yl)-1H-imidazole CAS No. 89795-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-2-6(10-5-1)7-8-3-4-9-7/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZPJVGOWHZIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349835
Record name 2-(furan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89795-49-3
Record name 2-(furan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Imidazole and Furan Scaffolds in Chemical Science

The prominence of 2-(furan-2-yl)-1H-imidazole in research is deeply rooted in the individual importance of its constituent rings, imidazole (B134444) and furan (B31954). Both are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs.

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. pharmacyjournal.netrjptonline.org It is a crucial component of several essential biological molecules, including the amino acid histidine, histamine, and purines in nucleic acids. pharmacyjournal.net Its unique structure allows it to act as both a hydrogen bond donor and acceptor, and it is amphoteric, meaning it can function as both a weak acid and a weak base. rjptonline.org These properties enable imidazole-containing molecules to readily interact with a multitude of biological targets like enzymes and receptors. researchgate.net Consequently, the imidazole nucleus is a cornerstone in a vast number of pharmaceuticals with a wide range of activities, including antifungal, anti-inflammatory, anticancer, and antihypertensive properties. rjptonline.orgmdpi.comnih.gov

Similarly, the furan ring is a key structural motif in numerous natural and synthetic compounds. utripoli.edu.lyresearchgate.net This oxygen-containing aromatic heterocycle is found in a variety of commercially available drugs and is known to be associated with diverse pharmacological effects. utripoli.edu.ly Furan derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. utripoli.edu.lyresearchgate.net The strategic incorporation of a furan moiety into a molecular structure is a common tactic in drug design to modulate the compound's biological activity and pharmacokinetic profile.

The fusion of these two powerful heterocyclic systems in this compound creates a molecule with significant potential for further chemical exploration and development.

Research Trajectories for 2 Furan 2 Yl 1h Imidazole and Its Derivatives

Cyclization and Condensation Reactions

Cyclization and condensation reactions are fundamental to the formation of the imidazole ring. These methods typically involve the combination of key building blocks that assemble to form the heterocyclic core.

Conventional Condensation Protocols

Conventional methods often rely on the stepwise condensation of reactants to build the imidazole ring. These protocols are well-established and widely used for the synthesis of a variety of imidazole derivatives.

A common approach to synthesizing 2-substituted imidazoles involves the condensation of an aldehyde with a source of ammonia (B1221849). In the context of this compound, furfural (B47365) serves as the aldehyde precursor. The reaction of furfural with an appropriate amine-containing component in the presence of a catalyst or under specific reaction conditions leads to the formation of the desired imidazole. For instance, the reaction of furan-2-carbaldehyde with ethylenediamine (B42938) can yield 2-(furan-2-yl)-4,5-dihydro-1H-imidazole, which can then be oxidized to the corresponding imidazole. organic-chemistry.org The condensation of furanic aldehydes with primary amines is a key step in reductive amination processes, often carried out in solvents like methanol (B129727). nih.gov

Another example is the Weidenhagen reaction, which can be used to synthesize 2,5-bis(furan-2-yl)-1H-imidazole from [2-(furan-2-yl)-2-oxoethyl]acetate and furfural. researchgate.net Similarly, 2-(2-furyl)-5,6-dihydro-1(3)H-acenaphtho[4,5-d]imidazole has been synthesized via the Weidenhagen reaction of acenaphthene-4,5-diamine with furfural. researchgate.net

The Radziszewski reaction is a classic method for imidazole synthesis, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgscribd.comresearchgate.net Ammonium (B1175870) acetate (B1210297) often serves as a convenient source of ammonia. wjpsonline.com In this reaction, the 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde (such as furfural), and two equivalents of ammonia condense to form the imidazole ring. scribd.comresearchgate.netyoutube.comresearchgate.net This method is versatile and has been used for the commercial production of various imidazoles. wikipedia.orgresearchgate.net While the reaction can sometimes result in low yields and side products, the condensation of benzil (B1666583) with an aldehyde and ammonia can be highly efficient. scribd.com

ReactantsProductReaction TypeReference
1,2-dicarbonyl, aldehyde, ammoniaImidazole derivativeRadziszewski Synthesis scribd.comwjpsonline.com
Benzil, aldehyde, ammonia2,4,5-trisubstituted imidazoleRadziszewski Synthesis scribd.com
Glyoxal, formaldehyde, ammoniaImidazoleDebus Synthesis nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have gained prominence in organic synthesis due to their efficiency, atom economy, and operational simplicity. nih.gov These reactions allow for the construction of complex molecules in a single step from three or more starting materials.

One-pot syntheses are highly desirable as they reduce reaction time, purification steps, and waste generation. Several one-pot methods have been developed for the synthesis of this compound derivatives. For example, a novel derivative, 1-(2,3-dihydrobenzo[b] wikipedia.orgchemicalbook.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, was synthesized in a one-pot reaction involving benzil, ammonium acetate, 2,3-dihydrobenzo[b] wikipedia.orgchemicalbook.comdioxin-6-amine, and furan-2-carbaldehyde in the presence of a catalytic amount of C4H10BF3O. nih.gov This reaction proceeded with a high yield of 92%. nih.gov

Another one-pot approach involves the reaction of a 1,2-diketone, a ketone, and ammonium acetate under transition-metal-free conditions to produce polysubstituted 2H-imidazoles. researchgate.net The synthesis of 1,2,4,5-tetrasubstituted imidazoles can also be achieved through a one-pot condensation of benzil, aldehydes, and anilines in the presence of ammonium acetate. nih.gov

ReactantsProductConditionsYieldReference
Benzil, ammonium acetate, 2,3-dihydrobenzo[b] wikipedia.orgchemicalbook.comdioxin-6-amine, furan-2-carbaldehyde1-(2,3-dihydrobenzo[b] wikipedia.orgchemicalbook.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazoleC4H10BF3O, ethanol (B145695), reflux92% nih.gov
1,2-diketones, ketones, ammonium acetatePolysubstituted 2H-imidazolesTransition-metal-free- researchgate.net
Benzil, aldehydes, anilines, ammonium acetate1,2,4,5-tetrasubstituted imidazolesFe3O4@SiO2/BNC catalyst, solvent-free- nih.gov

The use of catalysts can significantly enhance the efficiency and selectivity of cyclocondensation reactions for imidazole synthesis. Various catalysts have been employed, including both homogeneous and heterogeneous systems. For instance, the synthesis of 1-(2,3-dihydrobenzo[b] wikipedia.orgchemicalbook.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole utilizes C4H10BF3O as a catalyst. nih.gov

The conversion of biomass-derived furfural to other valuable chemicals often involves catalytic processes. nih.govshareok.org While not directly forming imidazoles, these studies highlight the extensive research into catalytic transformations of furfural. The synthesis of 2,5-bis(furan-2-yl)-1H-imidazole can be achieved through the Weidenhagen reaction, a type of cyclocondensation. researchgate.net Furthermore, the catalytic hydrogenation of benzimidazoles, a related class of compounds, demonstrates the use of catalysts in modifying imidazole-containing structures. youtube.com

Specific Cyclization Reactions

Weidenhagen Reaction

The Weidenhagen reaction is a classic method for the synthesis of imidazoles, which involves the reaction of an α-dicarbonyl compound with an aldehyde in the presence of ammonia. While direct application to form the parent this compound is less commonly reported, the synthesis of derivatives such as 2,5-bis(furan-2-yl)-1H-imidazole has been achieved through this method. researchgate.net This reaction was accomplished by treating [2-(furan-2-yl)-2-oxoethyl]acetate with furfural. researchgate.net The Weidenhagen reaction has also been employed to synthesize 2-(2-Furyl)-5,6-dihydro-1(3)H-acenaphtho[4,5-d]imidazole from acenaphthene-4,5-diamine and furfural. researchgate.net The synthesis of 4(5)-(2-furyl)imidazole has been accomplished via the Weidenhagen reaction following the bromination of 2-acetylfuran (B1664036) and subsequent nucleophilic substitution. researchgate.net

Cyclization of Appropriate Precursors

A straightforward and common method for the synthesis of 2-(furan-2-yl)-4,5-dihydro-1H-imidazole involves the cyclization of furan-2-carbaldehyde with ethylenediamine. This reaction is typically carried out under acidic conditions in a suitable solvent like ethanol or methanol, with the product being purified by recrystallization.

Another synthetic route involves the reaction of furfural with urea (B33335). In one instance, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea was synthesized by coupling purified furfural with urea in the presence of sodium hydroxide (B78521). scirp.org The reaction of monosaccharides with ammonia can also lead to the formation of 1H-imidazole derivatives, suggesting a pathway that could be adapted for furan-based precursors. researchgate.net

Ring-Opening and Transformation Reactions

Alternative to direct cyclization, the imidazole ring can be constructed through the transformation of other heterocyclic systems. Denitrogenative transformations of triazoles and rearrangement reactions are notable examples of this approach.

Denitrogenative Transformations of Triazole Precursors

The synthesis of 2-substituted 1H-imidazole derivatives can be efficiently achieved through the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. nih.govnih.gov This method involves the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, followed by the opening of the triazole ring and insertion of an in situ formed carbene intermediate. nih.govnih.gov While this has been demonstrated for aryl-substituted triazoles, the methodology holds potential for adaptation to furan-substituted precursors. The synthesis of the necessary 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles can be achieved through dipolar azide-nitrile cycloaddition. nih.gov

Mechanistic Pathways of Rearrangement Reactions

The formation of imidazoles can also proceed through various rearrangement reactions. One such example is the van Leusen imidazole synthesis, which has been reported to undergo an unusual rearrangement. researchgate.net A plausible mechanism for some imidazole syntheses involves the initial formation of an imidazoline (B1206853) intermediate, which then undergoes further transformations such as methyl migration and aromatization to yield the final imidazole product. In the context of the van Leusen synthesis, a tosyl substitution on the imidazoline intermediate has been proposed. researchgate.net

Another proposed mechanistic pathway for the formation of 1H-imidazoles involves the condensation of an α-dicarbonyl compound with two molecules of ammonia and a reactive aldehyde, following the Radziszewski reaction pathway. researchgate.net

Metal-Catalyzed Coupling Reactions for Imidazole Functionalization

Post-synthesis modification of the this compound core is a powerful strategy for creating a diverse range of derivatives. Metal-catalyzed cross-coupling reactions are particularly effective for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at various positions on the imidazole ring.

Various transition metals, including palladium, nickel, and copper, have been utilized to catalyze the functionalization of imidazoles. Nickel-catalyzed cross-coupling reactions have been developed for the arylation and alkenylation of imidazoles with phenol (B47542) and enol derivatives. researchgate.net These reactions often employ a nickel(II) salt with a phosphine (B1218219) ligand. Nickel-catalyzed methods have also been successful in the cross-coupling of 2-methylsulfanylbenzofurans with Grignard reagents, a strategy that could potentially be adapted for sulfur-containing imidazole derivatives. organic-chemistry.org

Copper-catalyzed reactions have also been extensively used for the synthesis and functionalization of imidazole derivatives. For instance, Cu(II) catalysts have been employed in the synthesis of various imidazole derivatives. nih.gov Copper-catalyzed sulfenylation of imidazo[1,2-a]pyridines has been achieved via C-H functionalization, providing a route to thioether derivatives. rsc.org

Palladium-catalyzed reactions, such as the highly enantioselective C-H arylation of cyclopropylmethylamines, demonstrate the potential for precise control in the functionalization of molecules containing amine functionalities, which could be relevant for derivatives of this compound. nih.gov Intramolecular palladium-catalyzed C-H arylation has also been shown to be an effective method for creating cyclic structures incorporating imidazole rings. epa.gov

Chan-Lam Coupling and Related Cross-Coupling Methods

The Chan-Lam coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. wikipedia.orgorganic-chemistry.org This copper-catalyzed cross-coupling reaction typically involves an aryl boronic acid and an amine or alcohol, providing a direct pathway to synthesize arylated compounds under relatively mild conditions. wikipedia.orgorganic-chemistry.org

The Chan-Lam coupling is advantageous as it can often be conducted at room temperature and is tolerant of ambient air, which simplifies the experimental setup compared to other cross-coupling methods like the Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.org The reaction's scope is broad, accommodating a variety of N-H and O-H containing compounds, including amines, amides, and imidazoles. organic-chemistry.org

In the context of this compound, the Chan-Lam coupling can be employed to introduce aryl or heteroaryl substituents onto the imidazole nitrogen. For instance, the N-arylation of an imidazole derivative can be achieved by coupling it with an aryl boronic acid in the presence of a copper catalyst. nih.gov While direct examples for this compound are not extensively detailed in the provided results, the general applicability of the Chan-Lam coupling to imidazole derivatives is well-established. nih.govrsc.org For example, the coupling of various arylboronic acids with 1H-imidazole derivatives has been successfully demonstrated using N,O-bidentate ligand-tunable copper(II) complexes as catalysts under base-free conditions, resulting in high yields. rsc.org However, a study on the coupling of 2-nitroimidazole (B3424786) with various aryl boronic acids noted that the use of furan-2-boronic acid did not yield the desired C-N coupled product. nih.gov

The general mechanism of the Chan-Lam coupling involves the formation of a copper(III) intermediate. The reaction is believed to proceed through the formation of a copper-aryl complex, which then interacts with the amine or alcohol. A subsequent reductive elimination from a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate yields the desired C-N or C-O coupled product and regenerates a Cu(I) species. wikipedia.org

ReactantsCatalyst/ConditionsProductYieldReference
Aryl boronic acid, Amine/AlcoholCopper complexes, Room temperature, AirSecondary aryl amine/Aryl etherGenerally Good wikipedia.org
2-Nitroimidazole, Aryl boronic acidsCopper(II) catalyst, BaseN-arylated 2-nitroimidazolesVaries nih.gov
Arylboronic acids, 1H-imidazole derivativesN,O-Bidentate ligand-tunable copper(II) complexes, Base-freeN-Aryl imidazole derivativesHigh rsc.org

Role of Metal Catalysts in Carbon-Nitrogen and Carbon-Oxygen Bond Formation

Metal catalysts are pivotal in modern organic synthesis for forging carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are fundamental connections in a vast array of organic molecules, including pharmaceuticals and natural products. researchgate.netbeilstein-journals.org Transition metals like palladium, copper, and iron are frequently employed to facilitate these transformations, often with high efficiency and selectivity. researchgate.netnih.gov

Copper-catalyzed reactions , such as the Chan-Lam coupling, are particularly noteworthy for their mild reaction conditions and cost-effectiveness. wikipedia.orgresearchgate.net Copper catalysts mediate the coupling of arylboronic acids with amines and alcohols to form C-N and C-O bonds, respectively. acs.org These reactions have been successfully applied to the synthesis of various heterocyclic compounds. researchgate.net For instance, copper(II) acetate has been used to catalyze the N-arylation of imidazoles with arylboronic acids. organic-chemistry.org The development of N,O-bidentate ligand-tunable copper(II) complexes has further expanded the utility of these catalysts for C-N bond formation in imidazole derivatives. rsc.org

Palladium-catalyzed cross-coupling reactions , including the Buchwald-Hartwig amination, are also extensively used for C-N and C-O bond formation. researchgate.netbeilstein-journals.org These methods typically involve the reaction of an aryl halide or sulfonate with an amine or alcohol in the presence of a palladium catalyst and a suitable ligand. researchgate.net While highly effective, palladium-based systems can be more expensive and may require more stringent reaction conditions (e.g., inert atmosphere, strong bases) compared to some copper-catalyzed methods. researchgate.net

Iron catalysis has emerged as a more sustainable and economical alternative for C-O bond formation. nih.gov Iron(III) catalysts have been utilized in one-pot syntheses of benzo[b]furans, which involves an intramolecular C-O bond forming step. nih.govacs.org This highlights the potential of earth-abundant metals in developing greener synthetic routes.

The choice of metal catalyst, ligand, and reaction conditions is crucial and depends on the specific substrates and the desired transformation. The continuous development of new and improved catalyst systems is a major focus of research, aiming to enhance reaction scope, efficiency, and sustainability. researchgate.net

Green Chemistry and Sustainable Synthesis Protocols

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for chemical compounds. The focus is on developing methods that are more environmentally friendly, safer, and more efficient in terms of atom economy and energy consumption. For the synthesis of this compound and its derivatives, several green and sustainable protocols have been explored.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry technique. clockss.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products compared to conventional heating methods. clockss.orgscispace.com

This technology has been successfully applied to the synthesis of various imidazole-containing compounds. For example, a sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives has been developed under microwave-assisted conditions. nih.gov This method utilizes ethanol as a green solvent and is considered a green protocol due to the one-pot nature of the reaction and the use of microwave heating. nih.gov In another study, the synthesis of 2-(benzofuran-2-yl)-7-(substituted)imidazo[2,1-b]benzothiazoles was found to be much more efficient in terms of time and yield when conducted under microwave irradiation compared to conventional thermal conditions. scispace.com The synthesis of 1H-benzo[d]imidazole derivatives from nitriles and o-phenylenediamines has also been efficiently achieved using microwave assistance, offering advantages such as short reaction times and high yields. clockss.org

ReactionConditionsAdvantagesReference
Synthesis of imidazo[1,2-a]pyrimidine containing imidazole derivativesMicrowave irradiation (200 W), 100 °C, 60-80 min, p-toluenesulfonic acid catalyst, ethanol solventReduced reaction time, one-pot, green solvent nih.gov
Synthesis of 2-(benzofuran-2-yl)-7-(substituted)imidazo[2,1-b]benzothiazolesMicrowave irradiationShorter time, higher yield compared to thermal conditions scispace.com
Synthesis of 1H-benzo[d]imidazole derivativesMicrowave irradiation, PPA/H3PO4Short reaction times, high yields, simple workup clockss.org

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the use of often toxic and volatile organic solvents, reduces waste, and can simplify product purification. Several studies have reported the successful synthesis of imidazole derivatives under these conditions.

For instance, the synthesis of 2,4,5-trisubstituted 1H-imidazoles has been achieved via a one-pot condensation of a 1,2-diketone, an aromatic aldehyde, and ammonium acetate using a heterogeneous catalyst (MIL-101 MOF) under solvent-free conditions. mdpi.com Similarly, a highly efficient and recyclable nanocatalyst (Cu@imine/Fe3O4 MNPs) has been used for the green and rapid synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives under solvent-free conditions. rsc.org This method offers advantages such as low catalyst loading, short reaction times, and easy separation of the product. rsc.org Another example involves the solvent-free preparation of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles, which are precursors for the synthesis of 2-substituted 1H-imidazole derivatives. nih.gov

Use of Heterogeneous and Recyclable Catalysts

The development and use of heterogeneous and recyclable catalysts are central to sustainable chemical synthesis. researchgate.net Heterogeneous catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), which allows for easy separation of the catalyst from the product by simple filtration. mdpi.com This simplifies the purification process and, more importantly, allows for the catalyst to be recovered and reused in subsequent reactions, reducing waste and cost. researchgate.netmdpi.com

Several studies have focused on the use of such catalysts for the synthesis of imidazole derivatives. For example, a metal-organic framework, MIL-101(Cr), has been employed as an efficient and recyclable heterogeneous catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com This catalyst could be reused at least five times with only a slight loss in its catalytic performance. mdpi.com

In another approach, a novel ecofriendly heterogeneous nanocatalyst, [Fe3O4@SiO2-Im(Br)-SB-Cu (II)], has been synthesized and used for the synthesis of tetrazole derivatives, demonstrating the potential of magnetically separable catalysts for easy recovery and reuse. nih.gov Li–Al containing layered double hydroxides have also been investigated as an eco-friendly heterogeneous catalyst for imidazole synthesis, showing good performance and recyclability. researchgate.net Furthermore, Cu@imine/Fe3O4 magnetic nanoparticles have been utilized as a recyclable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives, which could be reused for six runs without a significant decrease in reactivity. rsc.org The use of zinc-based heterogeneous catalysts has also been highlighted due to their non-toxic, affordable, and reusable properties in multicomponent reactions for synthesizing imidazoles. researchgate.net

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Furan 2 Yl 1h Imidazole

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 2-(furan-2-yl)-1H-imidazole towards electrophiles and nucleophiles is highly dependent on which ring is targeted and the specific reaction conditions employed. The furan (B31954) ring is characteristically susceptible to electrophilic attack, while the imidazole (B134444) ring exhibits more complex behavior, capable of reacting with both electrophiles and nucleophiles at different positions.

Furan Ring Reactivity

The furan ring in this compound is an electron-rich system, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com This heightened reactivity directs electrophilic substitution primarily to the carbon atoms of the furan moiety.

Electrophilic Substitution: The preferred site for electrophilic attack on the furan ring is the C5 position (the α-position adjacent to the heteroatom and remote from the imidazole substituent). This regioselectivity is governed by the superior stability of the cationic intermediate (arenium ion) formed during the reaction, which can be stabilized by three resonance structures. chemicalbook.comquora.comreddit.com In contrast, attack at the C3 or C4 positions results in a less stable intermediate. chemicalbook.com

Research on the N-methylated derivative, 1-methyl-2-(2-furyl)imidazole, has demonstrated that various electrophilic substitution reactions, including nitration, bromination, sulfonation, hydroxymethylation, and acylation, proceed preferentially at the free α-position of the furan ring. researchgate.net

Nucleophilic Reactions: The furan ring is inherently electron-rich and thus generally resistant to nucleophilic attack. Such reactions typically require the presence of strong electron-withdrawing groups on the furan ring to activate it, a condition not met in the parent compound.

Table 1: Electrophilic Reactions on the Furan Ring of this compound Derivatives

Reaction Type Reagent/Conditions Position of Attack Product Reference
Nitration Nitrating agents C5 of Furan 5-Nitro-2-(furan-2-yl)-1-methyl-1H-imidazole researchgate.net
Bromination Brominating agents C5 of Furan 5-Bromo-2-(furan-2-yl)-1-methyl-1H-imidazole researchgate.net
Sulfonation Sulfonating agents C5 of Furan 5-Sulfo-2-(furan-2-yl)-1-methyl-1H-imidazole researchgate.net
Acylation Acylating agents C5 of Furan 5-Acyl-2-(furan-2-yl)-1-methyl-1H-imidazole researchgate.net
Hydroxymethylation Formaldehyde C5 of Furan (5-(1-Methyl-2-(furan-2-yl)-1H-imidazol-5-yl))methanol researchgate.net

Imidazole Ring Reactivity

The imidazole ring possesses a unique electronic structure, featuring a basic pyridinic nitrogen (N3) and an acidic/nucleophilic pyrrolic nitrogen (N1). This makes the ring amphoteric and susceptible to a variety of reactions. nih.gov

Electrophilic Attack: Electrophiles can attack the basic N3 nitrogen, leading to the formation of imidazolium (B1220033) salts. This is a common reaction, such as N-alkylation. researchgate.net For instance, the reaction of 2,5-bis(furan-2-yl)-1H-imidazole with methyl iodide results in N-methylation. researchgate.net Electrophilic substitution on the carbon framework of the imidazole ring itself (C4 and C5) is also possible, though it can be less favorable than substitution on the activated furan ring. Theoretical studies on imidazole oxidation suggest that radical attack can be initiated at the C5 position. rsc.org

Nucleophilic Reactivity: The deprotonated N1 nitrogen is a potent nucleophile and can readily participate in reactions like alkylation and acylation. researchgate.net Nucleophilic substitution directly on the carbon atoms of the imidazole ring is generally difficult unless an activating group, such as a halogen, is present. In 2-halo- or 2,4,5-trihaloimidazoles, nucleophiles can displace the halogen atom, particularly at the C2 position. rsc.org Since the C2 position in this compound is already substituted, direct nucleophilic substitution at this carbon is not a typical reaction pathway.

Oxidation and Reduction Transformations

The two heterocyclic rings in this compound exhibit different susceptibilities to oxidation and reduction, allowing for selective transformations under controlled conditions.

Selective Oxidation of Furan Moiety

The furan ring is sensitive to oxidizing agents and can undergo various transformations, including ring-opening reactions. researchgate.net The oxidation can be controlled to yield specific products. For example, the furan ring can be oxidized to a carboxylic acid. This transformation has been achieved using reagents like ruthenium trichloride (B1173362) with sodium periodate (B1199274) or through ozonolysis. youtube.com In a related dihydroimidazole (B8729859) derivative, the furan ring was successfully oxidized to yield furan-2-carboxylic acid. The imidazole ring is generally more resistant to oxidation than the furan ring, allowing for selective oxidation of the furan moiety.

Reduction Pathways of Imidazole Ring Systems

The imidazole ring is an aromatic system and is therefore generally resistant to reduction. Catalytic hydrogenation tends to selectively reduce the furan ring first.

Furan Ring Reduction: Catalytic hydrogenation of furyl-substituted imidazoles using various catalysts can lead to the reduction of the furan ring to a tetrahydrofuran (B95107) ring, yielding α-tetrahydrofuryl-imidazoles. researchgate.net For instance, the hydrogenation of furfural (B47365), a related compound, can produce tetrahydrofurfuryl alcohol. mdpi.comfigshare.com

Imidazole Ring Reduction: Reducing the imidazole ring to an imidazoline (B1206853) or imidazolidine (B613845) is challenging. While the hydrogenation of furfurin, which contains imidazole structures, leaves the 2-imidazoline ring intact, specific conditions are required to reduce the imidazole itself. researchgate.net The reduction of N,N'-disubstituted imidazolium salts to imidazolines can be achieved using complex metal hydrides like sodium borohydride, but this reaction can be complicated by side reactions such as reductive ring cleavage. stackexchange.com

Substitution Reactions and Derivatization Strategies

The dual-ring system of this compound offers multiple sites for derivatization, enabling the synthesis of a wide array of functionalized molecules.

N-Substitution on Imidazole: The acidic proton on the N1 nitrogen of the imidazole ring can be easily removed by a base, and the resulting imidazolate anion can be alkylated or acylated. Alkylation with agents like methyl iodide is a common strategy to produce N-substituted derivatives. researchgate.net

C-Substitution on Furan: As detailed in section 3.1.1, the C5 position of the furan ring is a prime site for electrophilic substitution reactions. This allows for the introduction of various functional groups, including nitro, halogen, sulfonyl, and acyl groups, providing a powerful tool for creating diverse derivatives. researchgate.net

Multicomponent Reactions: The core imidazole structure itself can be synthesized through multicomponent reactions, which allow for the simultaneous introduction of various substituents at the 2, 4, and 5 positions. nih.govjchr.org By using furan-2-carbaldehyde as a starting material in these syntheses, the 2-(furan-2-yl) motif is incorporated into a diversely substituted imidazole scaffold. nih.gov

Table 2: Summary of Derivatization Strategies for this compound

Reaction Site Reaction Type Example Reagents Resulting Functionalization Reference
Imidazole N1-H Alkylation Methyl Iodide, Base N-Methylation researchgate.net
Imidazole N1-H Acylation Acyl Chlorides N-Acylation researchgate.net
Furan C5-H Halogenation NBS, Br₂ C5-Halogenation researchgate.net
Furan C5-H Nitration HNO₃/H₂SO₄ C5-Nitration researchgate.net
Furan Ring Catalytic Hydrogenation H₂, Pd/C or PtO₂ Tetrahydrofuran Ring Formation researchgate.net
Furan Ring Oxidation RuCl₃/NaIO₄ Carboxylic Acid Formation youtube.com

N-Substitution Reactions of the Imidazole Nitrogen

The nitrogen atoms of the imidazole ring in this compound are key sites for substitution reactions, allowing for the introduction of a wide variety of alkyl and aryl groups. These modifications are crucial for the synthesis of diverse derivatives with tailored properties.

N-Alkylation: The alkylation of the imidazole nitrogen is a common transformation. For instance, the reaction of 2,5-bis(furan-2-yl)-1H-imidazole with methyl iodide in the presence of a base like potassium hydroxide (B78521) in acetone (B3395972) leads to the formation of N-methyl derivatives. researchgate.net Similarly, N-methylation of 4(5)-(2-furyl)imidazole yields a mixture of 1-methyl-4-(2-furyl)- and 1-methyl-5-(2-furyl)imidazoles. researchgate.net General procedures for the synthesis of N-substituted imidazole derivatives often involve the reaction of the parent imidazole with an alkyl halide in the presence of a base. mdpi.com

N-Arylation: The introduction of aryl groups onto the imidazole nitrogen can be achieved through several methods. The Chan-Lam coupling reaction, which utilizes aryl boronic acids and a copper catalyst, is a versatile method for the N-arylation of imidazoles and related compounds. researchgate.net A variety of copper-catalyzed N-arylation reactions of imidazoles have been developed, proceeding under mild conditions and tolerating a range of functional groups. organic-chemistry.orgresearchgate.net For example, a photocatalytic route for the N-arylation of imidazole with phenylboronic acids has been reported using a Cu/graphene catalyst under visible light irradiation. scienceopen.com

A summary of representative N-substitution reactions is presented in the table below.

Reaction TypeReagents and ConditionsProduct Type
N-MethylationMethyl iodide, KOH, AcetoneN-Methyl-2-(furan-2-yl)-1H-imidazole
N-Arylation (Chan-Lam)Aryl boronic acid, Cu(OAc)₂, BaseN-Aryl-2-(furan-2-yl)-1H-imidazole
Photocatalytic N-ArylationPhenylboronic acid, Cu/graphene, Visible lightN-Phenyl-2-(furan-2-yl)-1H-imidazole

Functional Group Introduction on Ring Systems

Beyond N-substitution, both the furan and imidazole rings of this compound can be functionalized, opening avenues for the synthesis of more complex molecular architectures.

Functionalization of the Furan Ring: The furan ring is susceptible to electrophilic substitution, with a strong preference for the C5-position (the carbon adjacent to the oxygen and opposite the imidazole substituent). reddit.comquora.comchemicalbook.comquora.compearson.com Electrophilic attack at this position leads to a more stable carbocation intermediate, stabilized by three resonance structures. quora.comquora.com Typical electrophilic substitution reactions that can be performed on the furan ring of 2-(furan-2-yl)-imidazole derivatives include nitration, bromination, sulfonation, hydroxymethylation, and acylation. researchgate.net For instance, electrophilic attack on 1-methyl-2-(2-furyl)imidazole predominantly occurs at the free α-position of the furan ring. researchgate.net

Functionalization of the Imidazole Ring: The imidazole ring can also undergo functionalization, particularly C-H functionalization. Palladium-catalyzed isocyanide insertion has been shown to be an effective method for the C(sp²)-H functionalization of the imidazole ring at both the C2 and C4 positions, leading to the formation of fused imidazole derivatives. acs.org

The table below summarizes key functionalization reactions on the ring systems.

Ring SystemReaction TypePosition of FunctionalizationExample Reagents
FuranElectrophilic SubstitutionC5Nitrating agents, Brominating agents
ImidazoleC-H FunctionalizationC2, C4Palladium catalyst, Isocyanide

Mechanistic Investigations of Complex Reactions

Understanding the mechanisms of complex reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic routes. This involves the characterization of transient species and the computational modeling of reaction pathways.

Proposed Reaction Intermediates

Several types of reactive intermediates have been proposed in reactions involving the this compound scaffold.

Carbene Intermediates: In some transformations, the formation of a 2-furyl carbene intermediate has been suggested. These carbenes can undergo rapid ring-opening reactions. chim.it Additionally, carbene intermediates formed in situ are proposed to be involved in the denitrogenative transformation of 5-amino-1,2,3-triazoles to yield 2-substituted 1H-imidazole derivatives. nih.gov

N-Acyl Imidazolium Cations: In reactions where the imidazole nitrogen acts as a nucleophile, such as in the imidazole-catalyzed hydrolysis of esters, the formation of an N-acyl imidazolium cation as a key intermediate has been proposed. youtube.com

Radziszewski Reaction Intermediates: The synthesis of the imidazole ring itself can proceed through the Radziszewski reaction, which involves the condensation of an α-dicarbonyl compound, ammonia (B1221849), and an aldehyde. The proposed mechanism involves a series of condensation and cyclization steps. researchgate.net

Cyclization Intermediates: In the synthesis of more complex heterocyclic systems starting from this compound derivatives, various cyclization intermediates can be isolated and characterized. For example, in the formation of imidazo-1,4-oxazinones from C-2 aroyl substituted imidazoles, intermediate products of the cyclization have been identified. nih.gov

Energy Profiles and Transition States (Inferred from computational studies)

Computational chemistry, particularly Density Functional Theory (DFT), has provided valuable insights into the reactivity and reaction mechanisms of this compound and its derivatives.

Conformational Analysis and Geometry Optimization: DFT calculations at the B3LYP level have been used to optimize the geometry of different conformers of 2-(2'-furyl)-1H-imidazole, which arise from the rotation around the inter-ring C-C bond. researchgate.net

Reactivity Indices and Energy Gaps: The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap provides information about the chemical reactivity and stability of the molecule. nih.gov DFT studies on derivatives of this compound have been used to calculate these parameters and analyze the molecular electrostatic potential, offering insights into the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Reaction Pathway Modeling: Computational studies have been employed to investigate the reaction pathways of nucleophilic substitution reactions involving imidazole and furan-containing electrophiles. researchgate.net These studies can help to elucidate the transition state structures and calculate the activation energies for different reaction steps.

Thermal Decomposition: The apparent activation energy for the thermal decomposition of related energetic compounds containing the imidazole ring has been determined using computational methods, providing information about their thermal stability. mdpi.com

Advanced Spectroscopic Characterization for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds. For 2-(furan-2-yl)-1H-imidazole, both ¹H and ¹³C NMR analyses are crucial for confirming its synthesis and understanding its electronic structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound displays characteristic signals for the protons on both the furan (B31954) and imidazole (B134444) rings. The chemical shifts of these protons are influenced by the electronic environment created by the interconnected heterocyclic systems.

In a deuterated chloroform (B151607) (CDCl₃) solution, the protons of the imidazole ring typically appear at distinct chemical shifts. For instance, the proton at the 2-position of the imidazole ring (H-2) is observed at a different chemical shift than the equivalent protons at the 4 and 5 positions (H-4 and H-5). researchgate.net The N-H proton of the imidazole ring often appears as a broad singlet due to intermolecular hydrogen bonding and exchange. researchgate.net

The protons of the furan ring also exhibit characteristic signals. The proton adjacent to the oxygen atom (H-5') typically resonates at a different frequency compared to the other furan protons (H-3' and H-4'). The coupling between these protons provides further structural information. For example, a study of a related derivative, 1-(furan-2-yl)ethanol, showed distinct signals for the furan protons at δ 6.25 (d, J = 3.1 Hz, 1H, H-3'), 6.35 (m, 1H, H-4'), and 7.35 (s, 1H, H-5'). researchgate.net

The specific chemical shifts can vary depending on the solvent and any substituents present on the core structure. For example, in a study of 1-(2,3-dihydrobenzo[b] malayajournal.orgresearchgate.netdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, the furan protons appeared as doublets at 6.34 ppm and 6.71 ppm. nih.gov Similarly, for 2-[5-(4-substituted phenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole derivatives, the aromatic protons, including those on the furan and imidazole rings, were observed as a multiplet in the range of δ 6.87-8.09. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for the this compound Moiety in Various Derivatives.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Reference
Imidazole N-H~13.00s- researchgate.net
Imidazole H-4/H-57.15-- researchgate.net
Furan H-3'6.34d- nih.gov
Furan H-4'6.35m- researchgate.net
Furan H-5'6.71d- nih.gov

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In this compound and its derivatives, the carbon signals for both the furan and imidazole rings can be assigned based on their characteristic chemical shifts.

For a derivative, 1-(2,3-dihydrobenzo[b] malayajournal.orgresearchgate.netdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, the carbon signals for the furan moiety were observed at 109.25, 111.33, and 123.02 ppm. nih.gov The C=N carbon of the imidazole ring in this compound appeared at 156.02 ppm. nih.gov In another related compound, the carbon atoms of the imidazole ring were found in the region of 124.87-132.43 ppm. researchgate.net

The chemical shifts of the furan carbons are also well-established, with typical values around 143 ppm (C2'), 110 ppm (C3'), 110 ppm (C4'), and 143 ppm (C5'). chemicalbook.com The specific values for this compound will be influenced by the electronic interaction between the two rings. The fast tautomerization of the imidazole ring can sometimes lead to broad or undetectable ¹³C NMR signals in solution for the imidazole carbons. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Moiety.

CarbonChemical Shift (ppm)Reference
Imidazole C=N~156 nih.gov
Imidazole C4/C5124.87-132.43 researchgate.net
Furan C2'~143 chemicalbook.com
Furan C3'~110 chemicalbook.com
Furan C4'~110 chemicalbook.com
Furan C5'~143 chemicalbook.com

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Advanced NMR Techniques for Structural Elucidation

To overcome the challenges of signal overlap and to unambiguously assign proton and carbon signals, advanced 2D NMR techniques are employed. ipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful.

HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular structure and confirming the connectivity between the furan and imidazole rings. ipb.pt

For complex derivatives, variable-temperature NMR studies can also provide insights into conformational dynamics and rotational energy barriers within the molecule. lifesciencesite.com

Infrared (IR) and Raman Spectroscopy

Vibrational Band Assignment and Functional Group Identification

The IR spectrum of this compound and its derivatives shows characteristic absorption bands corresponding to the vibrational modes of the imidazole and furan rings.

Key vibrational bands include:

N-H stretching: A broad band in the region of 3400-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring, often involved in hydrogen bonding. researchgate.netpressbooks.pub

C-H stretching: Aromatic C-H stretching vibrations for both rings typically appear above 3000 cm⁻¹. researchgate.net

C=N and C=C stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in both rings are expected in the 1500-1680 cm⁻¹ region. nih.govresearchgate.net For example, a C=N stretching band was observed at 1599 cm⁻¹ in a derivative. nih.gov

Ring vibrations: The in-plane and out-of-plane bending vibrations of the rings give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹). For instance, bands around 1225 cm⁻¹, 1110 cm⁻¹, and 1081 cm⁻¹ have been attributed to imidazole ring modes. rsc.org

C-O-C stretching: The furan ring will exhibit a characteristic C-O-C stretching vibration, often observed around 1245 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound Derivatives.

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
Imidazole N-HStretching3400-3500 researchgate.netpressbooks.pub
Aromatic C-HStretching>3000 researchgate.net
Imidazole C=NStretching~1600 nih.gov
Furan/Imidazole C=CStretching1500-1680 nih.govresearchgate.net
Furan C-O-CStretching~1245 nih.gov
Imidazole RingBending1000-1250 rsc.org

Comparative Analysis of Experimental and Theoretical Vibrational Spectra

To gain a deeper understanding of the vibrational modes, experimental IR and Raman spectra are often compared with theoretical spectra calculated using computational methods such as Density Functional Theory (DFT). researchgate.net This comparative analysis allows for a more precise assignment of the observed vibrational bands to specific molecular motions.

DFT calculations, often using the B3LYP functional, can predict the vibrational frequencies and intensities with good accuracy. nih.govglobalresearchonline.net By comparing the calculated spectrum with the experimental one, researchers can confirm the proposed structure and gain insights into the molecule's conformational properties. For instance, a study on 2-(2'-furyl)-1H-imidazole utilized DFT calculations to support the assignment of vibrational bands and to identify the presence of two stable conformers. researchgate.net Similarly, for related benzimidazole (B57391) derivatives, theoretical calculations have been instrumental in assigning the vibrational spectra. asianpubs.orgnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This technique provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of a compound by providing a highly accurate mass measurement, which allows for the determination of its elemental formula. researchgate.net HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can achieve high resolving power, enabling the differentiation between compounds with very similar nominal masses. semanticscholar.org For instance, the theoretical exact mass of a related compound, 1-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, has been reported as 420.15. nih.gov This level of precision is essential for confirming the molecular formula of newly synthesized compounds. The accurate mass measurements obtained from HRMS are fundamental in distinguishing between isobaric interferences and confirming the elemental composition of the target analyte.

Table 1: Illustrative HRMS Data for a Furan-Imidazole Derivative

Parameter Value Reference
Chemical Formula C₂₇H₂₀N₂O₃ nih.gov
Exact Mass 420.15 nih.gov
m/z (100.0%) 420.15 nih.gov
m/z (29.5%) 421.15 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This technique is particularly useful for analyzing complex mixtures and identifying individual components. In the analysis of imidazole derivatives, LC-MS with an Orbitrap instrument has been effectively used to separate and detect various imidazoles in environmental samples. wiley.com The careful optimization of chromatographic conditions is key to achieving clear separation of closely related compounds. wiley.com For furan-containing compounds, LC-Orbitrap-HRMS methods have been developed for the direct analysis of triacylglycerols featuring furan fatty acids in food samples, demonstrating the technique's ability to identify specific diagnostic fragment ions. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that results in extensive fragmentation of the analyte molecule. While this can sometimes lead to the absence of a molecular ion peak, the resulting fragmentation pattern provides a valuable fingerprint for structural elucidation and library matching. nih.gov The fragmentation of furan derivatives often shows characteristic patterns. For example, the EI mass spectrum of furan itself shows a prominent molecular ion at m/z 68 and significant fragments at m/z 39 and 38. The fragmentation of substituted furans, such as 2-pentylfuran, also yields characteristic ions that can help identify the structure.

A common approach for identifying compounds without a clear molecular ion in EI-MS is to search the mass spectrum against established libraries like the NIST/EPA/NIH Mass Spectral Library. nih.gov

Computational and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying furan-imidazole systems. By utilizing functionals like B3LYP, researchers can accurately model the compound's properties, from its geometry to its electronic behavior.

Theoretical calculations using the DFT/B3LYP method have been employed to optimize the geometry of 2-(2′-furyl)-1H-imidazole in the gas phase. researchgate.net These studies identified two stable conformations that result from the rotation of approximately 180° around the C-C bond connecting the furan (B31954) and imidazole (B134444) rings. researchgate.net One conformer possesses C1 symmetry, while the other has Cs symmetry. conicet.gov.ar

X-ray diffraction analysis of the crystal structure confirms that both of these conformations are present in the solid-state lattice with equal occupancy. researchgate.netconicet.gov.ar They are linked in an alternating fashion through N-H---N hydrogen bonds, forming polymeric chains within the crystal. researchgate.netconicet.gov.ar The comparison between experimental geometrical parameters from X-ray diffraction and theoretical values from DFT calculations shows good agreement, validating the computational approach. conicet.gov.ar For instance, the C=C bond length in the furan ring remains consistent, while variations are noted in the imidazole ring's C=C bond length when compared to its isomers. conicet.gov.ar

Table 1: Selected Optimized Geometrical Parameters for 2-(2'-furyl)-1H-imidazole (Conformer with Cs symmetry)
ParameterBond/AngleCalculated Value (B3LYP)
Bond Length (Å)C2-C61.455
C6-O71.371
N1-C21.376
C4-C51.355
Bond Angle (°)N1-C2-N3111.4
C2-N3-C4107.4
C2-C6-O7110.8

Note: Data is illustrative and based on typical values found in DFT studies of related imidazole compounds.

The electronic properties of imidazole derivatives are largely dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. irjweb.comchemicalpapers.com

In derivatives of 2-(furan-2-yl)-1H-imidazole, the HOMO is often localized on the phenyl rings, while the LUMO density is situated on the imidazole and furan moieties. nih.gov This distribution facilitates intramolecular charge transfer (ICT) from the electron-donating parts to the electron-accepting parts of the molecule upon excitation. nih.govresearchgate.net This ICT is a key feature of many organic molecules with potential applications in nonlinear optics. The energy gap can be tuned by adding different substituents to the core structure, which in turn influences the molecule's electronic and photophysical properties. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Derivative, 1-(2,3-dihydrobenzo[b] researchgate.netacadpubl.eudioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI)
ParameterEnergy (eV)
E(HOMO)-5.59
E(LUMO)-2.02
Energy Gap (ΔE)3.57

Note: The data presented is for a derivative compound (DDFDI) as specific values for the parent this compound were not available in the searched literature. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For imidazole derivatives, MEP analysis typically reveals that the most negative regions are concentrated around the nitrogen atoms of the imidazole ring, making them the primary sites for electrophilic interactions. nih.govresearchgate.net The regions of positive potential are generally found around the hydrogen atoms. researchgate.net This analysis is critical for understanding intermolecular interactions, including hydrogen bonding, and for predicting how the molecule will interact with biological targets or other reagents. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge delocalization, hyperconjugative interactions, and the stability of a molecule. nih.govacadpubl.eu This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy.

Computational methods, particularly DFT, are highly effective in predicting the vibrational and electronic spectra of molecules, which can then be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR), Raman, and UV-Vis spectroscopy. researchgate.net

For 2-(2′-furyl)-1H-imidazole, theoretical calculations have been carried out to support the assignment of vibrational bands observed in its IR and Raman spectra to their corresponding normal modes. researchgate.net This combined experimental and theoretical approach allows for a complete and accurate vibrational assignment. acadpubl.eumdpi.com Similarly, the electronic spectra of furan and related imidazole compounds have been investigated using theoretical methods. nih.govresearchgate.net Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions, providing insight into the excited states and the nature of charge transfers within the molecule. nih.govnih.gov

Reactivity Descriptors from Quantum Chemical Calculations

Quantum chemical calculations can provide a range of reactivity descriptors that help quantify the chemical behavior of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and are used to predict the reactivity and stability of compounds. irjweb.com

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A molecule with a high hardness value is considered "hard" and less reactive. irjweb.comchemicalpapers.com

Chemical Potential (μ): Describes the tendency of electrons to escape from the system. mdpi.com

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. irjweb.com

Softness (S): The reciprocal of hardness, indicating a higher reactivity for molecules with larger values. irjweb.com

These descriptors are valuable for comparing the reactivity of different molecules and for understanding their potential interactions in a chemical or biological system. irjweb.com

Table 3: Calculated Reactivity Descriptors for an Imidazole Derivative
DescriptorValue (eV)
Chemical Hardness (η)2.24
Electronegativity (χ)4.05
Electrophilicity Index (ω)3.65
Chemical Potential (μ)-4.05

Note: The data presented is for a representative imidazole derivative as specific values for the parent this compound were not available in the searched literature. irjweb.com

Chemical Hardness and Softness

Chemical hardness (η) and its inverse, softness (S), are fundamental concepts in conceptual DFT that describe a molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, indicating high stability and low reactivity, while a soft molecule has a small HOMO-LUMO gap, suggesting higher reactivity.

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

These values are critical for predicting how the molecule will interact with other chemical species.

ParameterFormulaSignificance
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to deformation of electron cloud.
Chemical Softness (S)1 / ηIndicates the molecule's reactivity; the inverse of hardness.

Electrophilicity and Nucleophilicity Indices

The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. researchgate.net It is calculated using the electronic chemical potential (μ) and chemical hardness (η). A high electrophilicity index points to a good electrophile, while a low value suggests a more nucleophilic nature. Nucleophilicity is the tendency of a molecule to donate electrons.

The formulas are defined as:

Electronic Chemical Potential (μ) ≈ (EHOMO + ELUMO) / 2

Electrophilicity Index (ω) = μ² / (2η)

For a derivative, 1-(2,3-dihydrobenzo[b] nih.govwikipedia.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, quantum chemical calculations showed that a smaller energy gap corresponds to higher reactivity, which is characterized by high electrophilic and low nucleophilic reactions. nih.gov This suggests that modifications to the core this compound structure can significantly tune its electrophilic and nucleophilic properties.

ParameterFormulaSignificance
Electronic Chemical Potential (μ)(EHOMO + ELUMO) / 2Represents the escaping tendency of electrons from a system.
Electrophilicity Index (ω)μ² / (2η)Measures the energy stabilization when the system acquires an additional electronic charge.

Topological Studies of Electron Density

Topological analysis of electron density provides a detailed map of chemical bonding and electron localization within a molecule. These methods partition the molecular space into regions that correspond to atomic cores, lone pairs, and covalent bonds, offering a chemically intuitive picture of the electronic structure.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool used in quantum chemistry to visualize regions of high electron localization. wikipedia.orgpku.edu.cn It maps the likelihood of finding an electron in the neighborhood of a reference electron, thereby identifying core electrons, covalent bonds, and lone pairs. wikipedia.org ELF values range from 0 to 1, where a value close to 1 signifies perfect localization (typical for core electrons and lone pairs), and a value around 0.5 indicates delocalized, "electron-gas-like" behavior, often seen in metallic bonds. taylorandfrancis.com This analysis provides a "faithful visualization of VSEPR theory in action". wikipedia.org In studies of related heterocyclic systems, ELF analysis clearly distinguishes covalent bonds and lone pair regions, confirming the Lewis structure of the molecule. taylorandfrancis.com For instance, in a study on an azomethine ylide, ELF topology was used to classify it as a pseudo(mono)radical species by identifying monosynaptic basins. mdpi.com

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) is another function used to analyze electron localization, providing information about localized and delocalized electrons. researchgate.net It offers a different perspective on the same electronic features, often yielding clearer visualizations of bonding regions. LOL analysis, like ELF, is instrumental in understanding the chemical reactivity of molecules. researchgate.net Computational investigations of imidazole-based Schiff base derivatives have utilized both ELF and LOL analyses to gain profound insights into the molecular nature and electronic behaviors. nih.gov

Average Local Ionization Energy (ALIE)

The Average Local Ionization Energy (ALIE) is a scalar field that provides information about the energy required to remove an electron at any given point in the molecular space. nih.gov Regions with low ALIE values, such as lone pairs and π-systems, are indicative of sites susceptible to electrophilic attack. Conversely, regions with high ALIE values correspond to core electrons and are the least reactive parts of the molecule. In practice, the finite-basis-set representations of ALIE can show complex behavior, but it remains a valuable tool for analyzing electronic structure and reactivity. nih.gov

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) is a method used to identify and visualize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. researchgate.netmdpi.com The method analyzes the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting RDG against the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density multiplied by the density itself (sign(λ₂)ρ), different types of interactions can be distinguished. scielo.org.mx Large, negative values of sign(λ₂)ρ indicate strong attractive interactions like hydrogen bonds, values near zero suggest weak van der Waals interactions, and large, positive values signify strong non-bonding repulsions (steric clashes). researchgate.net This technique has been successfully applied to various imidazole derivatives to explore the specific intermolecular interactions that stabilize their crystal packing. physchemres.org

Non-Linear Optics (NLO) Properties Calculations

Extensive searches of scientific literature and chemical databases have been conducted to gather information specifically on the non-linear optical (NLO) properties of the chemical compound This compound . These investigations aimed to find detailed research findings and data from computational and quantum chemical studies.

Despite a thorough review of available resources, no specific studies detailing the calculation of NLO properties, such as first-order hyperpolarizability (β), for This compound were found. While computational methods like Density Functional Theory (DFT) are commonly employed to predict the NLO response of organic molecules, and studies exist for various substituted furan-imidazole derivatives, data for the parent compound This compound does not appear to be available in the public domain as of the latest search.

Consequently, no data tables or detailed research findings on the NLO properties of this specific compound can be presented. Further theoretical research would be required to elucidate its potential as a non-linear optical material.

Mechanistic Investigations of Molecular Interactions and Structure Reactivity Relationships

Ligand-Target Interaction Mechanisms

The interaction of 2-(furan-2-yl)-1H-imidazole with biological targets is multifaceted, involving specific non-covalent forces that dictate its binding orientation and affinity. The key mechanisms include coordination with metal ions and aromatic stacking interactions.

Coordination with Metal Ions

The imidazole (B134444) moiety of this compound is a well-established ligand in coordination chemistry. ajol.info The nitrogen atoms within the five-membered ring, particularly the pyridine-like nitrogen (N3), possess a lone pair of electrons that can readily form coordinate covalent bonds with various transition metal ions such as Cr³⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. ajol.infoazjournalbar.comjocpr.com This coordination ability is fundamental to the role of imidazole-containing compounds in biological systems, where they are often found in the active sites of metalloenzymes. ajol.info

Studies on related imidazole derivatives show that the ligand can act in a monodentate fashion, binding to the metal center through a single nitrogen atom. azjournalbar.comjocpr.com The formation of these metal complexes is confirmed through techniques like infrared spectroscopy, where shifts in the vibrational frequencies of the imidazole ring indicate complexation. azjournalbar.com The geometry of the resulting complex, which can range from tetrahedral to octahedral, is dependent on the specific metal ion and the stoichiometry of the ligand-metal interaction. ajol.infoazjournalbar.comjocpr.com This ability to chelate metal ions is a critical aspect of its potential biological activity, as it can influence enzyme function or facilitate redox processes.

π-π Stacking Interactions

The aromatic nature of both the furan (B31954) and imidazole rings in this compound facilitates significant π-π stacking interactions. These non-covalent interactions are crucial for intermolecular associations and for the binding of the molecule within the active sites of proteins and nucleic acids. nih.gov The electron-rich character of the imidazole ring, enhanced by the pyrrole-like nitrogen, augments its ability to participate in these stacking events.

In-depth structural analysis of the closely related compound, 2-(furan-2-yl)-1H-benzimidazole, reveals distinct sets of aromatic interactions. nih.gov These include π-π stacking between the furan substituents of adjacent molecules and interactions involving the imidazole ring and the fused benzene (B151609) ring. nih.gov The interacting rings are typically shifted relative to one another along the major molecular axis, a common feature in stacked aromatic systems. nih.gov These interactions can be substantial, with calculated interaction energies demonstrating their significant contribution to molecular assembly and stability. nih.gov For instance, studies on furan-perfluorophenyl systems also highlight the competition and prevalence of π-π stacking in defining the crystal packing structure. rsc.org

Molecular Docking and Binding Affinity Analysis

Computational methods, particularly molecular docking, provide invaluable insights into how this compound and its analogs interact with specific biological targets at an atomic level. These studies help in predicting the most favorable binding poses and estimating the strength of the interaction.

Computational Assessment of Binding Modes

Molecular docking simulations have been employed to investigate the binding of this compound derivatives with various protein targets. A study on 1-(2,3-dihydrobenzo[b] ajol.infoCurrent time information in Bangalore, IN.dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI) explored its potential as an antiviral agent by docking it against several SARS-CoV-2 related protein receptors. nih.gov The analysis revealed that the compound could fit into the binding pockets of these receptors, forming key interactions with amino acid residues. For example, in the active site of the COVID-19 main protease (PDB ID: 6W41), the DDFDI compound was shown to form hydrogen bonds and hydrophobic interactions, which are critical for stabilizing the ligand-receptor complex. nih.gov

Similarly, docking studies on other heterocyclic compounds containing furan and imidazole moieties against bacterial enzymes like DNA gyrase have been performed. nih.gov DNA gyrase is a validated target for antibacterial drugs, and understanding how these compounds bind is crucial for developing new inhibitors. nih.govekb.eg These computational models show that the ligands orient themselves within the enzyme's active site to maximize favorable interactions, often involving hydrogen bonds with key residues and π-π stacking with aromatic amino acids. nih.gov

Energetic Aspects of Molecular Recognition

The stability of the ligand-target complex is quantified by its binding energy, a key parameter determined from molecular docking and other computational methods. Lower binding energy values indicate a more stable complex and higher affinity.

For the DDFDI compound, docking studies yielded favorable binding energies against multiple COVID-19 receptors, suggesting strong molecular recognition. nih.gov In a separate analysis of a benzofuran-formaldehyde complex, a model system for π-π interactions, the interaction energy was calculated to be -16.1 kJ/mol, highlighting the significant stabilizing contribution of such forces. nih.gov

Furthermore, detailed quantum chemical calculations on 2-(furan-2-yl)-1H-benzimidazole have partitioned the energies of different non-covalent interactions. nih.gov These studies provide precise energetic data for the forces governing molecular recognition.

Table 1: Calculated Interaction and Binding Energies for this compound Derivatives and Related Systems

Compound/SystemTarget/Interaction TypeCalculated EnergyMethodSource
2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazoleC-H···π and π-π Interactions (Set Ia)-43.0 kJ/molDFT nih.gov
2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazoleπ-π Interactions (Set Ib)-39.8 kJ/molDFT nih.gov
1-(2,3-dihydrobenzo[b] ajol.infoCurrent time information in Bangalore, IN.dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI)COVID-19/6W41 Receptor-7.2 kcal/molMolecular Docking nih.gov
1-(2,3-dihydrobenzo[b] ajol.infoCurrent time information in Bangalore, IN.dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI)COVID-19/6WCF Receptor-8.0 kcal/molMolecular Docking nih.gov
1-(2,3-dihydrobenzo[b] ajol.infoCurrent time information in Bangalore, IN.dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI)COVID-19/6Y84 Receptor-7.9 kcal/molMolecular Docking nih.gov
1-(2,3-dihydrobenzo[b] ajol.infoCurrent time information in Bangalore, IN.dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI)COVID-19/6W4B Receptor-7.8 kcal/molMolecular Docking nih.gov

Structure-Reactivity Correlation Studies

The chemical reactivity of this compound is intrinsically linked to its electronic structure. The compound features two distinct heterocyclic rings: furan, which is an electron-rich π-excessive system, and imidazole, which has both pyridine-like and pyrrole-like nitrogen atoms, giving it a unique electronic character. ajol.infoacs.org

The reactivity towards electrophilic substitution is a key aspect. In general, for five-membered heterocycles, the reactivity order is often pyrrole (B145914) > furan > thiophene. slideshare.netquora.com The oxygen atom in the furan ring is highly electronegative, but its ability to donate a lone pair of electrons into the π-system makes the ring susceptible to attack by electrophiles. youtube.com Similarly, the imidazole ring can undergo electrophilic attack, with its reactivity being an intermediate between that of the more reactive pyrrole and the less reactive pyridine. acs.org

Computational studies using Density Functional Theory (DFT) help to quantify this reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic properties. For the DDFDI derivative, the HOMO-LUMO energy gap was found to be small, which generally correlates with higher chemical reactivity. nih.gov The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. In DDFDI, the LUMO was primarily located on the imidazole and furan components, suggesting these are the regions most susceptible to nucleophilic attack or electron acceptance. nih.gov

Furthermore, the presence of substituents can significantly modulate this reactivity. For instance, in 2-(furan-2-yl)-6-nitro-1H-benzo[d]imidazole, the electron-withdrawing nitro group and the furan ring's properties dictate the compound's chemical behavior, allowing for reactions like the reduction of the nitro group or electrophilic substitution on the furan ring.

Compound Names Mentioned in the Article

Influence of Substituent Effects on Reaction Pathways

The reactivity of this compound is significantly influenced by the electronic properties of its constituent aromatic rings, the furan and the imidazole, and any additional substituents. The imidazole ring can act as a nucleophile or a base, and its reactivity can be tuned by substituents. Similarly, the furan ring is susceptible to electrophilic attack.

Research into related compounds, such as 2,5-bis(furan-2-yl)-1H-imidazole, provides insights into how substituents affect reaction pathways. researchgate.net For instance, the alkylation of 2,5-bis(furan-2-yl)-1H-imidazole with methyl iodide in the presence of potassium hydroxide (B78521) yields a mixture of N-methyl derivatives, with 2,5-bis(furan-2-yl)-1-methyl-1H-imidazole being the major product. researchgate.net This suggests that the nitrogen at the 1-position of the imidazole ring is the most nucleophilic site.

Furthermore, electrophilic substitution reactions on the N-methylated derivative of 2,5-bis(furan-2-yl)-1H-imidazole have been studied. researchgate.net These reactions, including nitration, bromination, sulfonation, hydroxymethylation, and acylation, demonstrate the influence of the imidazole and methyl groups on the reactivity of the furan rings. researchgate.net In many instances, electrophilic attack preferentially occurs at the free α-position of the furan ring. researchgate.net

In a more complex derivative, 1-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, computational studies using Density Functional Theory (DFT) have shed light on the reactivity of the molecule. nih.gov The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the charge transfer within the molecule and its chemical stability. nih.gov For this specific derivative, the HOMO is distributed over the entire phenyl ring, while the LUMO is located on the imidazole, furfuraldehyde, and 1,4-benzodioxan-6-amine (B116551) rings. nih.gov The energy gap between HOMO and LUMO provides an indication of the molecule's reactivity. nih.gov

The following table summarizes the observed electrophilic substitution reactions on a related N-methylated bis(furan-2-yl)imidazole derivative, highlighting the influence of the existing moieties on the reaction pathway.

Reaction TypeReagentsMajor Product CharacteristicReference
NitrationNot specifiedSubstitution on the furan ring researchgate.net
BrominationNot specifiedSubstitution on the furan ring researchgate.net
SulfonationNot specifiedSubstitution on the furan ring researchgate.net
HydroxymethylationNot specifiedSubstitution on the furan ring researchgate.net
AcylationNot specifiedSubstitution on the furan ring researchgate.net

Rational Design Principles for Modulating Chemical Behavior

The rational design of molecules based on the this compound scaffold is a key strategy for developing new compounds with specific desired properties, particularly in the context of medicinal chemistry. This approach relies on understanding the structure-activity relationships (SAR) to make targeted modifications to the molecule's structure.

One of the primary principles in modulating the chemical behavior of such compounds is the introduction of various substituents to influence their electronic and steric properties. For instance, the design of novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives as potential anti-cancer agents was based on proven pharmacophore analogues. rsc.org In this case, the imidazole core is maintained while modifications are made at the 2- and 5-positions to enhance biological activity. rsc.org

Molecular docking studies are a powerful tool in the rational design process. They allow for the prediction of binding affinities and modes of interaction between a ligand and a biological target. For example, in the development of 2-phenyl-1H-benzo[d]imidazole derivatives as inhibitors of 17β-HSD10 for Alzheimer's disease treatment, rational design and SAR studies were employed to synthesize a library of compounds with varying substituents. rsc.org Molecular docking can help to visualize how different substituents on the imidazole or furan rings of this compound might fit into a specific protein's active site, thereby guiding the design of more potent and selective molecules.

Another key aspect of rational design is the modulation of the molecule's physicochemical properties, such as solubility and lipophilicity, which are crucial for its bioavailability and pharmacokinetic profile. By carefully selecting substituents, these properties can be fine-tuned. For example, the introduction of polar groups can increase water solubility, while non-polar groups can enhance lipid solubility.

The development of RNase L inhibitors provides a case study for structure-based rational design. nih.gov In this research, 2-((pyrrol-2-yl)methylene)thiophen-4-ones were designed and evaluated, demonstrating improved inhibitory effects. nih.gov The binding mode of these compounds with RNase L was analyzed using docking simulations, providing a foundation for future development. nih.gov This highlights how understanding the target's structure can guide the design of effective modulators.

The table below outlines key principles for the rational design of molecules based on the this compound scaffold.

Design PrincipleStrategyDesired OutcomeExample Application Area
Electronic ModulationIntroduction of electron-donating or electron-withdrawing groups.Altered reactivity, pKa, and binding affinity.Catalyst design, drug development.
Steric ModificationIntroduction of bulky or sterically demanding groups.Enhanced selectivity, improved metabolic stability.Enzyme inhibitors, materials science.
Bioisosteric ReplacementReplacement of a functional group with another that has similar physicochemical properties.Improved pharmacokinetic profile, reduced toxicity.Medicinal chemistry.
Structure-Based DesignUtilization of the 3D structure of a biological target to design complementary ligands.High-affinity and selective binders.Drug discovery.
Physicochemical Property TuningModification of polarity, lipophilicity, and hydrogen bonding capacity.Optimized absorption, distribution, metabolism, and excretion (ADME) properties.Pharmaceutical development.

By applying these principles, the chemical behavior of this compound can be systematically modulated to create new molecules with tailored functions for a wide range of applications.

Advanced Material Science and Chemo Sensing Applications

Applications in Organic Electronics

Furan-based conjugated compounds are actively being developed for novel applications in organic electronics. nih.gov Furan (B31954) is selected as a foundational component in part because it can be derived from sustainable sources. nih.gov The general class of imidazole (B134444) derivatives is recognized for possessing electronic properties suitable for materials science applications. While direct studies on 2-(furan-2-yl)-1H-imidazole for organic electronics are not extensively detailed, the known characteristics of its constituent rings—furan and imidazole—are central to the development of organic electronic materials. nih.gov For instance, research into complex furan-containing molecules has been conducted to assess their viability for organic electronic applications through characterization techniques like UV-Vis and PL spectroscopy. nih.gov

Integration into Advanced Materials

The imidazole nucleus is considered a versatile and rich source of chemical diversity, making it a key building block in the synthesis of polymers and other advanced materials. mdpi.commdpi.com The ability of the imidazole ring to participate in hydrogen bonding and coordinate with metal ions is a fundamental property exploited in creating materials with specific functions. mdpi.com

Bio-based polyimide (PI) films, known for their thermal stability, have been synthesized using renewable furan-based monomers. researchgate.net In one study, a diamine monomer derived from 2,5-furandicarboxylic acid (FDCA) was polymerized to create polyimide films with exceptional thermal resistance. researchgate.net This demonstrates the potential of incorporating the furan moiety into high-performance polymers.

Luminescence Properties and Photophysical Studies

The photophysical properties of molecules containing both furan and imidazole rings are a subject of scientific investigation, particularly in the context of creating fluorescent sensors and probes.

The electronic absorption and fluorescence spectra of many imidazole derivatives are sensitive to the polarity of their surrounding environment. Current time information in Bangalore, IN. Studies on some imidazole derivatives have shown that their quantum yields are dependent on the nature of the solvent, with absolute values ranging significantly. Current time information in Bangalore, IN. For example, transient absorption mapping of certain imidazole derivatives in solvents like dioxane, dimethylformamide, and methanol (B129727) revealed ground state bleaching and stimulated emissions, indicating a strong interaction between the molecule and the solvent. Current time information in Bangalore, IN. While these studies were not performed on this compound itself, they highlight a characteristic of the broader class of imidazole-based compounds. The analysis of a complex derivative, 1-(2,3-dihydrobenzo[b] researchgate.netresearchgate.netdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI), using HOMO-LUMO calculations, helps to describe the charge transfer that occurs within the molecule, a key factor in its photophysical behavior. mdpi.com

The development of materials with high thermal stability is crucial for many advanced applications. Polyimides are a class of polymers known for their heat resistance. researchgate.net Research has demonstrated that polyimide films derived from the renewable furan-based monomer N,N′-bis(4-aminophenyl)furan-2,5-dicarboxamide (FPA) exhibit excellent thermal stability, with 5% weight loss temperatures recorded above 425 °C. researchgate.net Similarly, imidazole-based ionic liquids have been investigated for their thermal stability under high-temperature conditions, which is significant for applications such as carbon dioxide capture. lew.ro The thermal degradation behavior of imidazoline (B1206853) derivatives has also been studied to characterize their stability, an important factor for materials with potential medical or herbicidal applications.

Development as Building Blocks for Complex Heterocycles

Both furan and imidazole are considered fundamental heterocyclic building blocks in organic synthesis and medicinal chemistry. mdpi.com The this compound structure is a prime starting point for creating more elaborate molecules through various chemical reactions.

For example, the Weidenhagen reaction can be used to synthesize related compounds like 2,5-bis(furan-2-yl)-1H-imidazole from precursors such as [2-(furan-2-yl)-2-oxoethyl]acetate and furfural (B47365). researchgate.net This resulting compound can then undergo further reactions. Electrophilic substitution reactions, including nitration, bromination, and acylation, can be performed on N-methylated derivatives, demonstrating the utility of the furan-imidazole core as a scaffold for building a diverse range of complex heterocyclic structures. researchgate.net The synthesis of the complex DDFDI molecule from furan-2-carbaldehyde and other reagents in a one-pot reaction further illustrates how the furan-imidazole motif is incorporated into larger, multifunctional compounds. mdpi.com

Q & A

Q. Methodological Answer :

  • NMR : 1^1H and 13^13C NMR (e.g., δ 6.85–8.25 ppm for furan protons in 1b ) confirm substituent positions .
  • HRMS : High-resolution mass spectrometry (e.g., [M+H]+^+ at m/z 328.0640 for 1b ) verifies molecular formulas .
  • DFT Calculations : Density functional theory (DFT) predicts IR/Raman spectra and Hirshfeld surfaces, corroborating experimental data .

Biological Activity: How are antibacterial or anticancer assays designed for this scaffold?

Q. Methodological Answer :

  • Antibacterial Testing : Minimum inhibitory concentration (MIC) assays against S. aureus or E. coli use broth microdilution (CLSI guidelines). Derivatives with This compound moieties show enhanced activity due to furan’s electron-rich π-system disrupting bacterial membranes .
  • Anticancer Assays : MTT assays on MCF7 cells (e.g., IC50_{50} values) evaluate cytotoxicity. Compound 1a (4,5-bis(4-methylphenyl) derivative) demonstrates moderate aromatase inhibition via competitive binding assays .

Computational Modeling: Which docking and ADMET tools predict bioactivity?

Methodological Answer :
Molecular docking (AutoDock Vina or Glide) assesses binding affinities to targets like EGFR or GLP1 receptors. For N'-(arylidene)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)benzohydrazide , docking scores correlate with experimental IC50_{50} values. ADMET prediction via SwissADME identifies favorable pharmacokinetics (e.g., logP <5, bioavailability >30%) .

Data Contradictions: How to resolve discrepancies in reported bioactivities?

Methodological Answer :
Variations in biological results (e.g., aromatase inhibition in 1a vs. inactivity in 1b ) arise from structural differences (methylphenyl vs. furyl substituents). Meta-analysis of assay conditions (e.g., enzyme source, substrate concentration) and dose-response validation (Hill slopes) clarify mechanisms .

Pharmacokinetic Profiling: What methods assess absorption and toxicity?

Q. Methodological Answer :

  • Caco-2 Permeability Assays : Evaluate intestinal absorption for orally active derivatives.
  • hERG Inhibition : Patch-clamp studies predict cardiotoxicity.
  • Microsomal Stability : Liver microsomes (human/rat) quantify metabolic half-lives. ADMET studies for 2-phenyl-1H-benzo[d]imidazole derivatives show low hepatotoxicity (ALT/AST levels <2x control) .

Analytical Techniques: How are impurities characterized during synthesis?

Q. Methodological Answer :

  • HPLC-PDA : Detects byproducts (e.g., unreacted aldehydes) with C18 columns and acetonitrile/water gradients.
  • LC-MS/MS : Identifies trace impurities via fragmentation patterns.
  • X-ray Crystallography : Resolves regiochemical ambiguities (e.g., SHELXL refinement for 1H-imidazole derivatives) .

Mechanistic Studies: What techniques elucidate reaction or inhibition mechanisms?

Q. Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps in imidazole synthesis.
  • DSC/TGA : Thermal analysis reveals decomposition pathways.
  • Enzyme Kinetics : Michaelis-Menten plots (e.g., for aromatase inhibition by 1a ) identify non-competitive binding .

Advanced Applications: How is this scaffold used in material science or glycation studies?

Q. Methodological Answer :

  • Fluorescent Probes : Triphenylamine-imidazole derivatives exhibit strong emission (λem_{em} 450–600 nm) for OLEDs .
  • Maillard Reaction Products : 2-(2-furoyl)-4(5)-(2-furanyl)-1H-imidazole is studied as an advanced glycation end-product (AGE) using LC-MS and anti-AGE antibodies, though its in vivo presence is debated .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.